

physicochemical properties of 2-Amino-3-chlorophenol

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Compound of Interest

Compound Name: 2-Amino-3-chlorophenol

Cat. No.: B1288307

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An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-3-chlorophenol

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Amino-3-chlorophenol**, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations to illustrate key concepts and workflows.

Core Physicochemical Properties

2-Amino-3-chlorophenol is a colorless to brown solid organic compound.^{[1][2]} It is utilized in the synthesis of pharmaceuticals and dyes.^[1] The presence of amino, chloro, and hydroxyl functional groups on the benzene ring dictates its chemical behavior and physical properties.

Quantitative Data Summary

The key physicochemical parameters for **2-Amino-3-chlorophenol** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	2-amino-3-chlorophenol	[2][3]
CAS Number	56962-00-6	[1][2][3]
Molecular Formula	C ₆ H ₆ CINO	[1][2][3][4]
Molecular Weight	143.57 g/mol	[1][2][3]
Appearance	Colorless solid / Brown powder	[1][2]
Melting Point	122 °C	[1]
Boiling Point	242.6 °C at 760 mmHg	[1]
Density	1.406 g/cm ³	[1]
Flash Point	100.5 °C	[1]
Refractive Index	1.651	[1]
LogP (Octanol-Water Partition Coefficient)	1.74 - 1.8	[1][3][4]
Polar Surface Area (PSA)	46.25 Å ²	[1]

Note: A specific experimental pKa value for **2-Amino-3-chlorophenol** is not readily available in the searched literature. However, for context, the parent compound 2-aminophenol has two pKa values: 4.78 (for the amino group) and 9.97 (for the phenolic hydroxyl group).[5] The presence of the electron-withdrawing chloro substituent is expected to decrease both pKa values, making the amino group less basic and the hydroxyl group more acidic.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard procedures in organic chemistry laboratories.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[6] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Tube Method

- Sample Preparation: A small amount of the dry, finely powdered **2-Amino-3-chlorophenol** is placed on a clean, dry surface. The open end of a capillary tube is tapped into the powder. The tube is then gently tapped on a hard surface to pack the sample into the closed end, aiming for a sample height of 1-2 mm.[6][7][8]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a melting point apparatus (such as a Thiele tube or a modern digital instrument).
- Heating and Observation: The apparatus is heated slowly, at a rate of about 2°C per minute, especially when approaching the expected melting point.
- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the sample.[8][9] For accuracy, at least two determinations should be performed.

Solubility Determination

Solubility tests provide valuable information about the functional groups and molecular structure of a compound.[10][11]

Methodology: Qualitative Solubility Testing

- Initial Test in Water: Place approximately 25 mg of **2-Amino-3-chlorophenol** into a small test tube. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[10] Observe if the compound dissolves completely.
- Acid-Base Solubility:
 - If the compound is insoluble in water, test its solubility in 5% aqueous HCl.[10][11][12] The basic amino group should react with the acid to form a soluble salt.
 - Separately, test the solubility of a fresh sample in 5% aqueous NaOH and 5% aqueous NaHCO₃.[10][11][12] The acidic phenolic hydroxyl group is expected to react with NaOH to

form a soluble sodium salt. Its acidity will determine its reactivity with the weaker base, NaHCO_3 .

- Solubility in Organic Solvents: Test the solubility in a non-polar organic solvent like diethyl ether or hexane.[\[10\]](#)[\[13\]](#) Given its polar functional groups, low solubility is expected.
- Observation: Record the compound as "soluble" if it dissolves completely, or "insoluble" if it does not.[\[13\]](#)

pKa Determination

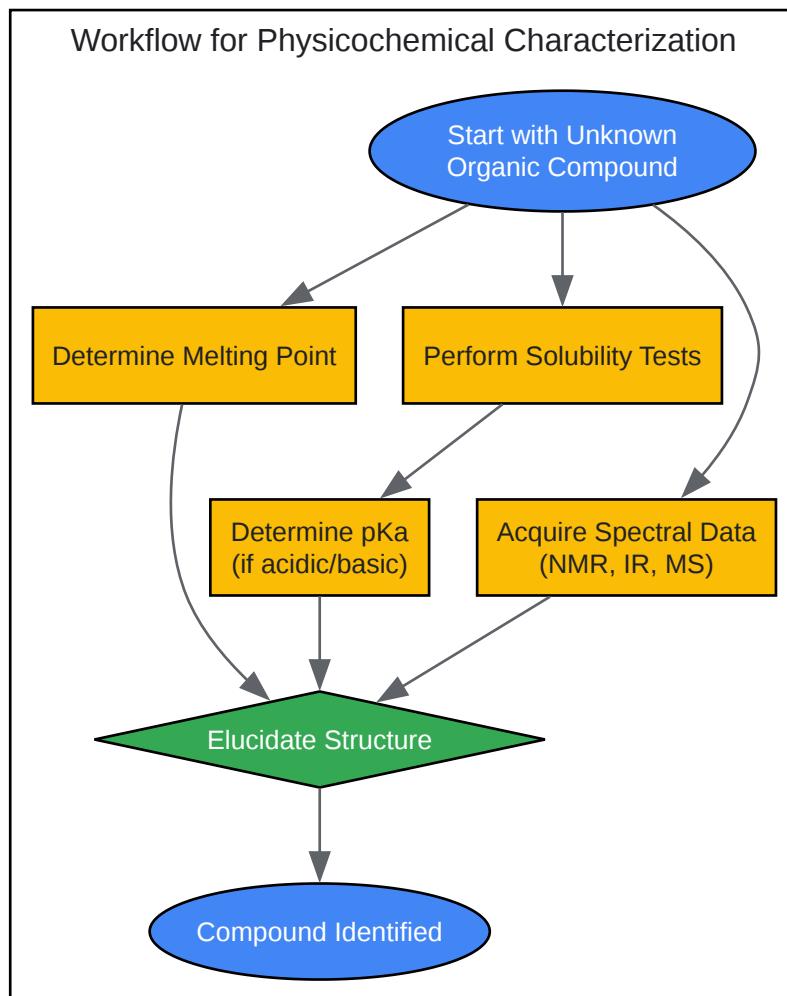
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Spectrometric and computational methods are commonly employed for its determination.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Methodology: UV-Vis Spectrometric Titration

- Solution Preparation: Prepare a stock solution of **2-Amino-3-chlorophenol** in a suitable solvent mixture, such as acetonitrile-water, which enhances solubility and mimics biological media.[\[15\]](#) Also prepare a series of buffer solutions of known pH.
- Spectral Measurement: Record the UV-Vis absorption spectrum of the compound in solutions of varying pH values, typically from pH 2.0 to 11.0.[\[15\]](#)[\[17\]](#) The spectra of the acidic (protonated) and basic (deprotonated) forms of the molecule will exhibit different absorption maxima.
- Data Analysis: The pKa is the pH at which the concentrations of the acidic and basic forms are equal. This can be determined by observing the isosbestic point in the spectra or by using specialized software (like STAR - Stability Constants by Absorbance Readings) to analyze the absorbance data as a function of pH.[\[15\]](#)[\[17\]](#)
- Computational Approach: Alternatively, Density Functional Theory (DFT) calculations can be used to compute the pKa.[\[14\]](#) This involves calculating the Gibbs free energy of the acid-base equilibrium in both the gas phase and in a solvated state using a thermodynamic cycle.[\[14\]](#)[\[18\]](#)

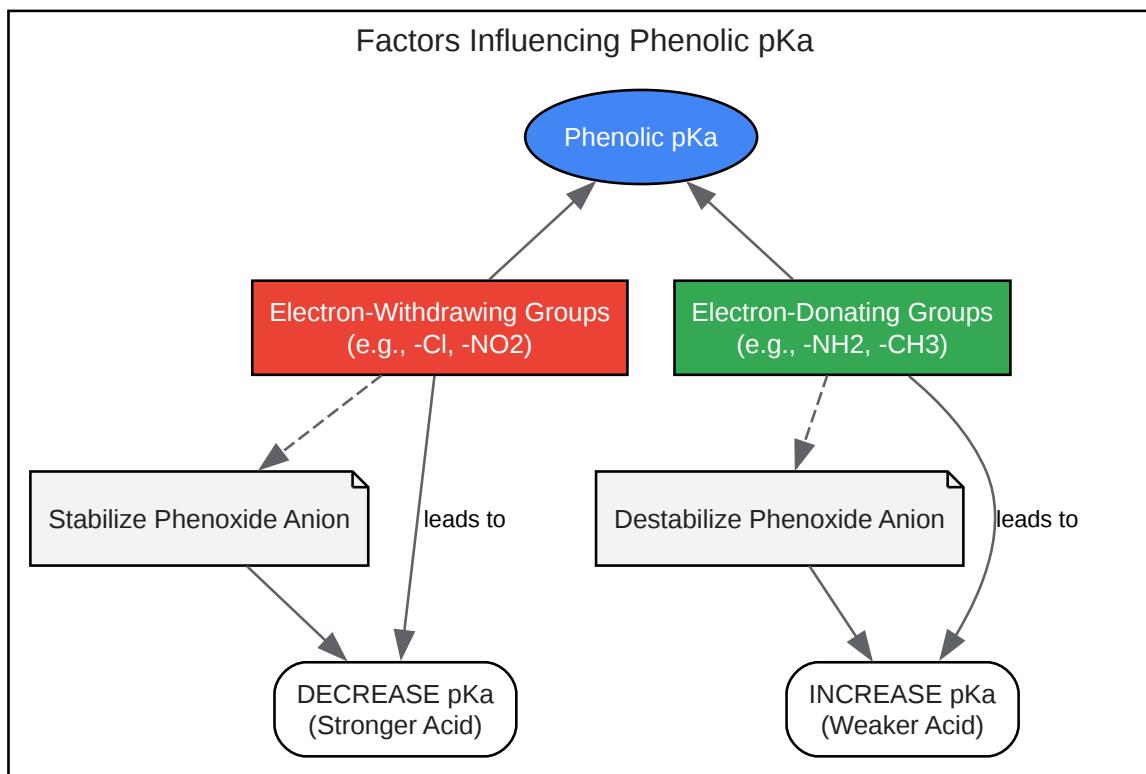
Mandatory Visualizations

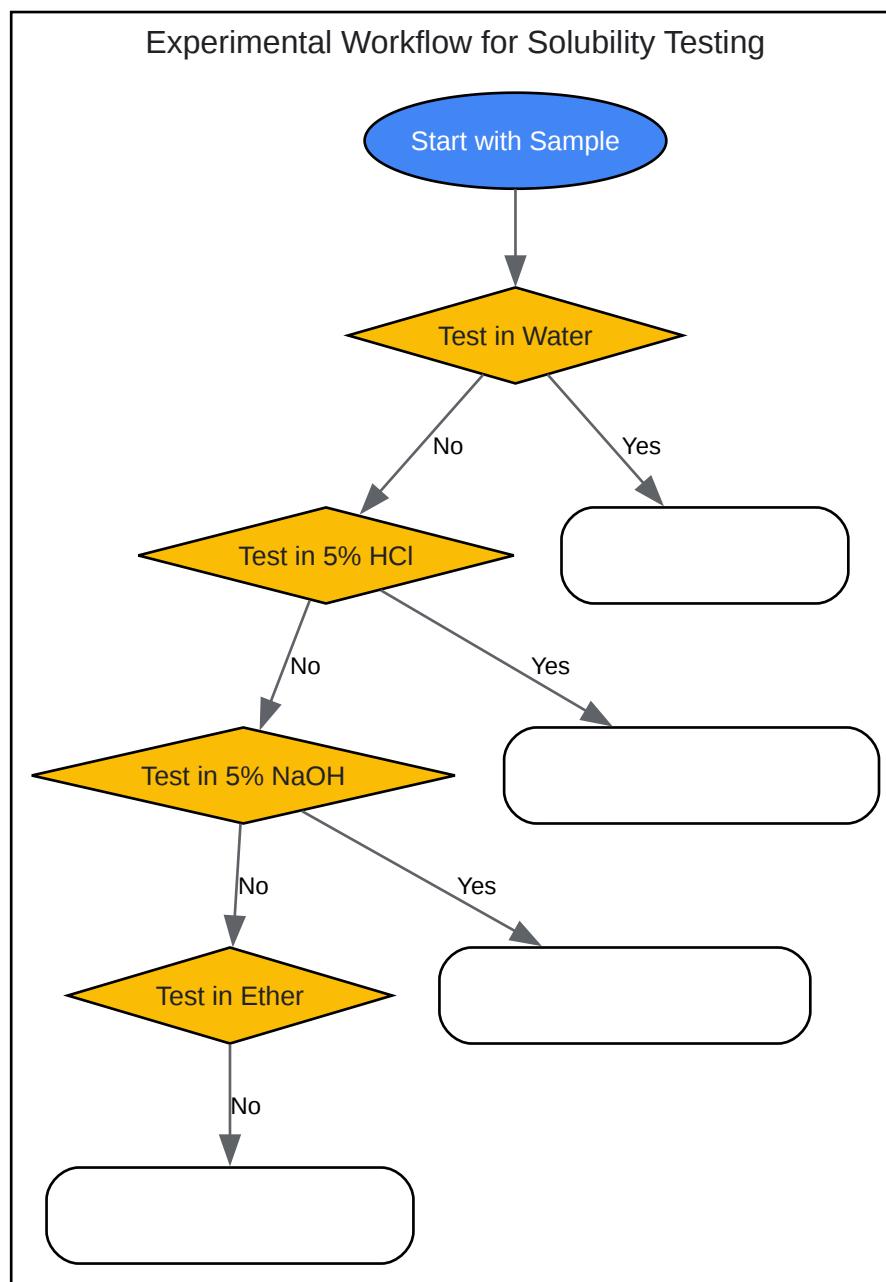
The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the study of **2-Amino-3-chlorophenol**.



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Caption: A logical workflow for the identification of an organic compound.





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